molecular formula C2H5F2NO3S B8669988 2,2-Difluoroethyl sulfamate

2,2-Difluoroethyl sulfamate

Cat. No.: B8669988
M. Wt: 161.13 g/mol
InChI Key: SSTTUDMGVYAULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoroethyl sulfamate is a chemical compound with the molecular formula C2H5F2NO3S It is an ester derivative of sulfamic acid, where the hydrogen atoms in the ethyl group are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid 2,2-difluoro-ethyl ester typically involves the reaction of sulfamic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The reaction can be represented as follows:

NH2SO3H+F2C2H4OHNH2SO3C2H4F2+H2O\text{NH}_2\text{SO}_3\text{H} + \text{F}_2\text{C}_2\text{H}_4\text{OH} \rightarrow \text{NH}_2\text{SO}_3\text{C}_2\text{H}_4\text{F}_2 + \text{H}_2\text{O} NH2​SO3​H+F2​C2​H4​OH→NH2​SO3​C2​H4​F2​+H2​O

Industrial Production Methods

In industrial settings, the production of sulfamic acid 2,2-difluoro-ethyl ester may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyl sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2,2-Difluoroethyl sulfamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which sulfamic acid 2,2-difluoro-ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release sulfamic acid, which may then interact with enzymes or other biological molecules. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Sulfamic acid 2,2,2-trifluoro-ethyl ester
  • Sulfamic acid 2,2-difluoro-1,1-dimethyl-ethyl ester
  • Sulfamic acid 2,2-difluoro-1,1-diphenyl-ethyl ester

Uniqueness

2,2-Difluoroethyl sulfamate is unique due to the presence of two fluorine atoms in the ethyl group, which imparts distinct chemical properties compared to other similar compounds. The fluorine atoms enhance the compound’s stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C2H5F2NO3S

Molecular Weight

161.13 g/mol

IUPAC Name

2,2-difluoroethyl sulfamate

InChI

InChI=1S/C2H5F2NO3S/c3-2(4)1-8-9(5,6)7/h2H,1H2,(H2,5,6,7)

InChI Key

SSTTUDMGVYAULX-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)OS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2-Difluoroethylsulfamate was synthesized according to the method presented in the synthesis of sulfamic acid cyclopropyl ester in Example 1 with the exception of utilizing 2,2-difluoroethylalcohol to obtain sulfamic acid 2,2-difluoro-ethyl ester.
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